What is Triflusal-d3 and its chemical structure
What is Triflusal-d3 and its chemical structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Triflusal-d3, the deuterated isotopic analog of the antiplatelet agent Triflusal. Triflusal-d3 is a critical tool in the research and development of Triflusal, primarily serving as an internal standard for highly accurate and precise quantification in bioanalytical studies. This document details the chemical structure, physicochemical properties, and proposed synthesis of Triflusal-d3. Furthermore, it outlines the multifaceted mechanism of action of Triflusal, for which Triflusal-d3 is an indispensable analytical surrogate. Extensive pharmacokinetic data for Triflusal and its primary active metabolite, 2-hydroxy-4-(trifluoromethyl)benzoic acid (HTB), are presented in tabular format for clarity. Detailed experimental protocols for the synthesis of Triflusal-d3 and its application in a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical method are also provided. Finally, a signaling pathway diagram illustrates the mechanism of action of Triflusal.
Introduction to Triflusal-d3
Triflusal is a platelet aggregation inhibitor, structurally related to salicylates, used for the prevention of thromboembolic events such as stroke and myocardial infarction.[1][2] Triflusal-d3 is a stable, isotopically labeled version of Triflusal, where three hydrogen atoms on the acetyl group have been replaced with deuterium atoms. This seemingly minor structural modification does not alter the chemical reactivity but provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based bioanalytical methods. The use of a deuterated internal standard that co-elutes with the analyte of interest allows for the correction of variability during sample preparation and analysis, leading to highly reliable pharmacokinetic and metabolism data.
Chemical Structure and Properties
The key structural difference between Triflusal and Triflusal-d3 lies in the isotopic composition of the acetyl methyl group. This substitution minimally impacts the compound's chemical behavior while increasing its molecular weight by three daltons.
Table 1: Physicochemical Properties of Triflusal and Triflusal-d3
| Property | Triflusal | Triflusal-d3 |
| IUPAC Name | 2-(acetyloxy)-4-(trifluoromethyl)benzoic acid | 2-(acetyloxy-d3)-4-(trifluoromethyl)benzoic acid |
| Molecular Formula | C₁₀H₇F₃O₄ | C₁₀H₄D₃F₃O₄ |
| Molecular Weight | 248.16 g/mol | 251.18 g/mol |
| CAS Number | 322-79-2 | 2748541-63-9 |
Note: Data compiled from various chemical supplier databases.
Below is the chemical structure of Triflusal-d3:
Mechanism of Action of Triflusal
Triflusal exerts its antiplatelet effects through a multi-pronged mechanism, making it a unique therapeutic agent.[3][4] Triflusal-d3 is instrumental in the precise pharmacokinetic profiling that underpins the clinical understanding of these mechanisms.
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Inhibition of Cyclooxygenase-1 (COX-1): Triflusal irreversibly acetylates and inhibits COX-1 in platelets, thereby blocking the synthesis of thromboxane A2 (TXA2), a potent mediator of platelet aggregation.[4][5]
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Inhibition of Nuclear Factor-kappa B (NF-κB): Triflusal can inhibit the activation of NF-κB, a transcription factor involved in the expression of inflammatory and adhesion molecules.[5]
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Increased Nitric Oxide (NO) Synthesis: Triflusal has been shown to increase the production of nitric oxide, a vasodilator that also inhibits platelet aggregation.[5]
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Inhibition of Phosphodiesterase (PDE): By blocking PDE, Triflusal leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn inhibits platelet activation.[3]
The signaling pathway below illustrates the primary mechanisms of action of Triflusal.
Caption: Mechanism of Action of Triflusal.
Pharmacokinetic Data of Triflusal
The following tables summarize key pharmacokinetic parameters of Triflusal and its active metabolite, HTB, in healthy human subjects. Triflusal-d3 is essential for the accurate determination of these parameters in clinical and preclinical studies.
Table 2: Single-Dose Pharmacokinetic Parameters of Triflusal and HTB
| Parameter | Triflusal (600 mg) | HTB (from 600 mg Triflusal) |
| Cmax (µg/mL) | 10.85 - 16.85 | 65.51 - 92.7 |
| Tmax (h) | 0.55 - 0.88 | 2.0 - 4.96 |
| AUC₀-t (mg·h/L) | 13.18 - 18.43 | 2748.18 - 2877.97 |
| t½ (h) | 0.35 - 0.76 | 34.3 - 65.57 |
Data compiled from multiple pharmacokinetic studies in healthy volunteers.
Table 3: Multiple-Dose (Steady-State) Pharmacokinetic Parameters of HTB
| Parameter | HTB (from 600 mg Triflusal daily) |
| Cmax,ss (µg/mL) | ~153 |
| Cmin,ss (µg/mL) | ~96.4 |
| Tmax,ss (h) | ~2.7 |
Data from a study involving multiple doses of Triflusal.
Experimental Protocols
The following are detailed methodologies for the synthesis of Triflusal-d3 and its application in a bioanalytical setting.
Synthesis of Triflusal-d3
This protocol is adapted from the general synthesis of acetylated salicylic acid derivatives and the specific synthesis of deuterated aspirin.
Objective: To synthesize Triflusal-d3 by acetylation of 2-hydroxy-4-(trifluoromethyl)benzoic acid using deuterated acetic anhydride.
Materials:
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2-hydroxy-4-(trifluoromethyl)benzoic acid
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Acetic anhydride-d6
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Concentrated sulfuric acid (catalyst)
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Anhydrous diethyl ether
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Deionized water
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Ice bath
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Magnetic stirrer and stir bar
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Round-bottom flask
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Condenser
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Heating mantle
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Büchner funnel and filter paper
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Rotary evaporator
Procedure:
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In a clean, dry round-bottom flask, combine 1.0 equivalent of 2-hydroxy-4-(trifluoromethyl)benzoic acid with 2.5 equivalents of acetic anhydride-d6.
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With continuous stirring, carefully add 2-3 drops of concentrated sulfuric acid to the mixture.
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Attach a condenser to the flask and gently heat the mixture to 50-60°C for 2 hours.
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Allow the reaction mixture to cool to room temperature.
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Slowly add the reaction mixture to a beaker containing cold deionized water while stirring. Triflusal-d3 will precipitate as a white solid.
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Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration using a Büchner funnel.
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Wash the crystals with cold deionized water to remove any unreacted starting materials and catalyst.
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Recrystallize the crude product from a mixture of diethyl ether and hexane to obtain pure Triflusal-d3.
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Dry the purified product under vacuum.
-
Confirm the identity and purity of the product using ¹H-NMR, ¹³C-NMR, and mass spectrometry. The ¹H-NMR spectrum should show the absence of the acetyl methyl proton signal, and mass spectrometry will confirm the expected molecular weight of 251.18 g/mol .
The workflow for the synthesis and purification of Triflusal-d3 is depicted in the following diagram.
Caption: Synthesis and Purification Workflow for Triflusal-d3.
Bioanalytical Method for Triflusal using LC-MS/MS with Triflusal-d3 Internal Standard
Objective: To quantify the concentration of Triflusal in human plasma using a validated LC-MS/MS method with Triflusal-d3 as an internal standard.
Materials and Equipment:
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Human plasma samples
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Triflusal analytical standard
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Triflusal-d3 internal standard
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Acetonitrile (LC-MS grade)
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Formic acid (LC-MS grade)
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Deionized water (18.2 MΩ·cm)
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Protein precipitation plates or microcentrifuge tubes
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Vortex mixer
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Centrifuge
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HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
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C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm)
Procedure:
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Preparation of Standards and Quality Controls (QCs):
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Prepare stock solutions of Triflusal and Triflusal-d3 in acetonitrile.
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Prepare a series of calibration standards by spiking blank human plasma with known concentrations of Triflusal.
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Prepare QC samples at low, medium, and high concentrations in blank human plasma.
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-
Sample Preparation (Protein Precipitation):
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To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the Triflusal-d3 internal standard.
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Vortex the mixture for 1 minute to precipitate the plasma proteins.
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Centrifuge the samples at 10,000 x g for 10 minutes.
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Transfer the supernatant to a clean 96-well plate or autosampler vials for analysis.
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-
LC-MS/MS Analysis:
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LC Conditions:
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Mobile Phase A: 0.1% formic acid in water
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Mobile Phase B: 0.1% formic acid in acetonitrile
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Gradient: A suitable gradient to separate Triflusal from endogenous plasma components (e.g., 5% B to 95% B over 3 minutes).
-
Flow Rate: 0.4 mL/min
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Injection Volume: 5 µL
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Column Temperature: 40°C
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MS/MS Conditions (ESI in negative ion mode):
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Monitor the following Multiple Reaction Monitoring (MRM) transitions:
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Triflusal: Q1/Q3 (e.g., m/z 247.0 -> 205.0)
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Triflusal-d3: Q1/Q3 (e.g., m/z 250.0 -> 208.0)
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Optimize ion source parameters (e.g., ion spray voltage, temperature, gas flows) and compound-specific parameters (e.g., declustering potential, collision energy) for maximum signal intensity.
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-
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Data Analysis:
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Integrate the peak areas for both Triflusal and Triflusal-d3.
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Calculate the peak area ratio (Triflusal / Triflusal-d3).
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Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
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Determine the concentration of Triflusal in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
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The logical workflow for the bioanalytical method is presented below.
Caption: Bioanalytical Workflow for Triflusal Quantification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reductive Deuteration of Acyl Chlorides for the Synthesis of α,α-Dideuterio Alcohols Using SmI2 and D2O - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and analysis of deuterium-labeled aspirin: application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Triflusal? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
